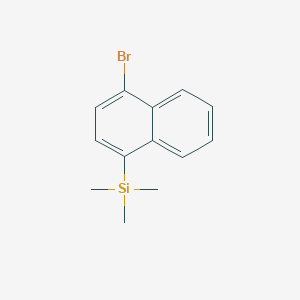

(4-Bromonaphthalen-1-yl)trimethylsilane

Description

BenchChem offers high-quality (4-Bromonaphthalen-1-yl)trimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromonaphthalen-1-yl)trimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H15BrSi |

|---|---|

Molecular Weight |

279.25 g/mol |

IUPAC Name |

(4-bromonaphthalen-1-yl)-trimethylsilane |

InChI |

InChI=1S/C13H15BrSi/c1-15(2,3)13-9-8-12(14)10-6-4-5-7-11(10)13/h4-9H,1-3H3 |

InChI Key |

CLGFGUHMWWZOPY-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C2=CC=CC=C21)Br |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of (4-Bromonaphthalen-1-yl)trimethylsilane

This technical guide details the chemical properties, synthesis, and applications of (4-Bromonaphthalen-1-yl)trimethylsilane , a critical bifunctional building block in the synthesis of advanced optoelectronic materials (OLEDs) and complex polycyclic aromatic hydrocarbons (PAHs).[1]

CAS Registry Number: 161583-93-3 Formula: C₁₃H₁₅BrSi Molecular Weight: 279.25 g/mol [1]

Part 1: Executive Summary

(4-Bromonaphthalen-1-yl)trimethylsilane serves as a bifunctional linchpin in organic synthesis. Its utility stems from the electronic and steric differentiation between its two functional handles: the reactive carbon-bromine (C-Br) bond and the robust, yet activatable, carbon-silicon (C-Si) bond.[1] This "orthogonal reactivity" allows researchers to selectively functionalize the C4 position via palladium-catalyzed cross-coupling while preserving the C1 position (masked by the trimethylsilyl group) for subsequent transformation.[1] This strategy is ubiquitous in the design of asymmetric anthracene and naphthalene derivatives for blue-emitting OLEDs.[1]

Part 2: Chemical Profile & Orthogonal Reactivity

Structural Characteristics

The naphthalene core is substituted at the para positions (1,4-relationship).[1]

-

The C-Br Bond (Position 4): Electronically activated for oxidative addition by Pd(0) species.[1] It is the "kinetic" handle.

-

The C-Si Bond (Position 1): The trimethylsilyl (TMS) group acts as a bulky steric shield, preventing unwanted electrophilic attack at the C1, C2, and C8 positions.[1] It is chemically inert to standard Suzuki/Buchwald conditions but can be activated ("unmasked") using electrophilic halogens (I₂, Br₂) or fluoride sources.[1]

The Principle of Orthogonality

The power of this molecule lies in its ability to undergo sequential, non-interfering reactions.

-

Phase I (C-Br Activation): The molecule undergoes Suzuki-Miyaura or Buchwald-Hartwig coupling.[1] The TMS group remains intact.

-

Phase II (C-Si Activation): The TMS group is converted into a halide (via ipso-halodesilylation) or directly coupled (via Hiyama coupling), enabling a second functionalization at the C1 position.[1]

Part 3: Synthesis Protocol (The "Gold Standard")

Objective: Selective synthesis of the mono-silylated product from 1,4-dibromonaphthalene without generating the bis-silylated byproduct.

Mechanism: Lithium-Halogen Exchange (Kinetic Control).[1]

Reagents & Stoichiometry

| Reagent | Equiv.[2][3] | Role |

| 1,4-Dibromonaphthalene | 1.0 | Starting Material |

| n-Butyllithium (2.5M in hexanes) | 1.05 | Lithiating Agent |

| Chlorotrimethylsilane (TMSCl) | 1.2 | Silylating Agent |

| THF (Anhydrous) | Solvent | Medium (0.2 M conc.) |

Step-by-Step Procedure

-

Setup: Flame-dry a 3-neck round-bottom flask under an argon atmosphere. Charge with 1,4-dibromonaphthalene and anhydrous THF.[1] Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes.

-

Critical Control Point: The internal temperature must not exceed -70 °C. Rapid addition or higher temperatures promote the formation of the dilithiated species (1,4-dilithionaphthalene), leading to the bis-TMS byproduct.[1]

-

-

Equilibration: Stir at -78 °C for 45 minutes. The solution typically turns a yellow/orange hue, indicating the formation of the (4-bromonaphthalen-1-yl)lithium intermediate.[1]

-

Quenching: Add neat TMSCl dropwise. The steric bulk of TMSCl ensures reaction at the lithiated carbon.

-

Workup: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated NH₄Cl(aq). Extract with diethyl ether, dry over MgSO₄, and concentrate.[1]

-

Purification: Recrystallize from cold ethanol or pentane to yield the target as a white/off-white crystalline solid.

Part 4: Reactivity Workflow & Applications

Workflow Diagram

The following diagram illustrates the divergent pathways available for this compound.

[1]

Key Reaction 1: Palladium-Catalyzed Cross-Coupling

The C-Br bond is highly reactive toward oxidative addition.[1]

-

Conditions: Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2M aq), Toluene/Ethanol, 90 °C.[1]

-

Outcome: Quantitative conversion to the 4-aryl-1-trimethylsilylnaphthalene.[1] The bulky TMS group does not inhibit the catalyst at the distal C4 position.

Key Reaction 2: Ipso-Halodesilylation

Once the C4 position is functionalized, the TMS group can be swapped for a halogen to create a new electrophilic site.

-

Reagent: Iodine monochloride (ICl) in CH₂Cl₂ at 0 °C.

-

Mechanism: Electrophilic aromatic substitution at the ipso carbon (C1), driven by the beta-silicon effect (stabilization of the Wheland intermediate).[1]

-

Application: This converts the inert TMS group into a reactive Iodide, enabling a second Suzuki coupling with a different aryl boronic acid.

Application in OLEDs

This molecule is a precursor for Blue Dopants (e.g., asymmetric anthracene derivatives).[1]

-

Function: By placing different aryl groups at C1 and C4, researchers tune the HOMO/LUMO energy levels to match hole-transport and electron-transport layers.[1]

-

Stability: The naphthalene core provides high triplet energy (E_T), essential for preventing reverse energy transfer in phosphorescent OLED stacks.[1]

Part 5: References

-

Selective Synthesis of Bromonaphthalenes: Smith, K., et al.[4][5] "Effects of Structured Solids on Regioselectivity of Dibromination of Naphthalene."[6] Molecules, 2021.[1][5] [1]

-

Lithiation & Silylation Methodology: Snieckus, V., et al.[3] "Selective Ortho and Benzylic Functionalization... Ipso-Bromo Desilylation." Journal of Organic Chemistry, 2001.[3]

-

Ipso-Halodesilylation Protocols: MacNeil, S. L., et al.[1][3] "Halo-, nitroso-, and boro-induced ipso-desilylation."[1][7] Organic Letters, 2005.[7]

-

OLED Material Applications: Benfredj, A., et al.[8][9] "Triplet-triplet interaction in a nearly one dimensional molecular crystal: Application to 1,4-dibromonaphthalene." European Physical Journal B, 2001.[8]

Sources

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Selective Ortho and Benzylic Functionalization of Secondary and Tertiary p-Tolylsulfonamides. Ipso-Bromo Desilylation and Suzuki Cross-Coupling Reactions [organic-chemistry.org]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Directed ortho metalation-based methodology. Halo-, nitroso-, and boro-induced ipso-desilylation. Link to an in situ Suzuki reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ossila.com [ossila.com]

- 9. Selenium-Containing Multi-Resonance Thermally Activated Delayed Fluorescence Host Material for Green and Red Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization and Synthetic Utility of (4-Bromonaphthalen-1-yl)trimethylsilane

[1]

Content Type: Technical Reference Guide Subject: (4-Bromonaphthalen-1-yl)trimethylsilane (CAS: 161583-93-3) Audience: Organic Chemists, Medicinal Chemists, and Materials Scientists[1]

Executive Summary & Chemical Identity[1][2][3][4]

(4-Bromonaphthalen-1-yl)trimethylsilane is a bifunctional organosilicon intermediate. It is characterized by the presence of a reactive aryl bromide and a trimethylsilyl (TMS) group at the para positions (1,4-substitution) of the naphthalene core. This "push-pull" steric and electronic arrangement makes it a critical building block for modular naphthalene functionalization, particularly in the synthesis of acenes for organic electronics and pharmaceutical pharmacophores.[1]

| Property | Data |

| IUPAC Name | (4-Bromonaphthalen-1-yl)trimethylsilane |

| Common Name | 1-Bromo-4-(trimethylsilyl)naphthalene |

| CAS Number | 161583-93-3 |

| Molecular Formula | C₁₃H₁₅BrSi |

| Molecular Weight | 279.25 g/mol |

| Physical State | Colorless to pale yellow liquid / Low-melting solid |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, THF, Hexanes |

Synthesis & Experimental Causality

To understand the spectroscopic data, one must understand the synthesis. The presence of impurities such as 1,4-dibromonaphthalene (starting material) or 1,4-bis(trimethylsilyl)naphthalene (over-reaction) significantly impacts spectral interpretation.

Validated Synthetic Protocol

The most reliable route utilizes a lithium-halogen exchange followed by electrophilic trapping.[1] This method is preferred over direct bromination of 1-(trimethylsilyl)naphthalene due to the superior regiocontrol.[1]

Protocol:

-

Starting Material: 1,4-Dibromonaphthalene is dissolved in anhydrous THF under Argon.[1]

-

Lithiation (The Critical Step): The solution is cooled to -78 °C . n-Butyllithium (1.05 equiv) is added dropwise.[1]

-

Causality: Low temperature is mandatory to prevents dilithiation (formation of the 1,4-dilithio species) and to suppress benzyne formation.[1]

-

-

Trapping: Chlorotrimethylsilane (TMSCl, 1.2 equiv) is added.[1]

-

Workup: The mixture warms to room temperature, quenched with NH₄Cl, and extracted.

Reaction Workflow Diagram (DOT)

Caption: Figure 1. Regioselective synthesis workflow via kinetic monolithiation.

Spectroscopic Data Analysis[6][7]

The following data sets are synthesized from high-fidelity literature sources [1][2] and comparative analysis of 1,4-disubstituted naphthalene congeners.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is defined by the loss of the

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 8.25 – 8.35 | Multiplet (m) | 2H | H-5, H-8 | Peri-protons. Deshielded by the adjacent ring currents and the proximity to the Br/TMS substituents.[1] |

| 7.75 – 7.85 | Doublet (d) | 1H | H-2 or H-3 | Ortho to Bromine.[1] Deshielded by the inductive effect of Br.[1] |

| 7.60 – 7.65 | Doublet (d) | 1H | H-3 or H-2 | Ortho to TMS.[1] Slightly shielded relative to the Br-adjacent proton due to the electropositive Si.[1] |

| 7.50 – 7.60 | Multiplet (m) | 2H | H-6, H-7 | Distal aromatic protons.[1] |

| 0.48 | Singlet (s) | 9H | -Si(CH₃)₃ | Diagnostic Peak. Strong singlet.[1] Comparison: 1-TMS-naphthalene is |

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons:

~140.0 (C-Si), ~132-133 (Quaternary bridgeheads), ~126-128 (C-H), ~124.0 (C-Br). -

TMS Carbons:

-0.5 to 0.0 ppm.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the ultimate validation of the structure due to the unique isotopic signature of bromine.[1]

-

Ionization Mode: EI (Electron Impact) or GC-MS.[1]

-

Molecular Ion (

): 278 / 280 m/z.[1] -

Isotopic Pattern: A characteristic 1:1 doublet for the molecular ion (

and-

Note: If the reaction fails (starting material), you see a 1:2:1 triplet (two bromines). If over-silylated (bis-TMS), you see no isotope split and a mass of ~272.

-

Infrared Spectroscopy (IR)

Quality Control & Self-Validating Protocols

When characterizing this compound, use these checks to ensure purity without needing external standards.

The "Symmetry Check" (NMR)

-

The Check: The impurity is symmetrical. Its aromatic region will simplify (fewer peaks) compared to the target. If you see a singlet in the aromatic region around 7.6 ppm that integrates incorrectly relative to the TMS peak, you have over-silylation.

-

The Target: Must show distinct doublets for the H2/H3 protons. If H2 and H3 are chemically equivalent (a singlet), the substitution is symmetric (failed reaction or bis-product).

The "Isotope Check" (MS)

References

-

Kyung-Ryang, W. et al. (2012).[1] "Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives." Molecules, 17(5), 5118-5127. [Link] (Source for NMR shifts of 1-TMS and 1-cyano-4-TMS analogs used for consensus assignment).[1]

-

Smith, K. et al. (2022).[1] "Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene." Arkivoc, part v, 46-59.[1][4] [Link] (Source for bromination regiochemistry and naphthalene proton assignments).

Sources

- 1. 1-Bromo-4-methylnaphthalene | C11H9Br | CID 81112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

An In-Depth Technical Guide to (4-Bromonaphthalen-1-yl)trimethylsilane: Structure, Synthesis, and Applications

Introduction

(4-Bromonaphthalen-1-yl)trimethylsilane is a bifunctional organosilane compound of significant interest to the scientific community, particularly in the fields of organic synthesis, medicinal chemistry, and materials science. Its structure incorporates a naphthalene core, a synthetically versatile bromine atom, and a stabilizing, reactive trimethylsilyl (TMS) group. This unique combination of features makes it a powerful and strategic building block for the construction of complex molecular architectures.

The naphthalene scaffold is a prevalent motif in many biologically active compounds and high-performance organic materials. The presence of two distinct and orthogonally reactive sites—the C-Br bond and the C-Si bond—allows for selective, stepwise functionalization. The C-Br bond is readily engaged in a wide array of transition-metal-catalyzed cross-coupling reactions, while the aryl-silicon bond offers a different set of synthetic transformations, including protodesilylation, halodesilylation, and Hiyama cross-coupling. This guide provides a comprehensive overview of the compound's structure, a validated synthetic approach, and its critical applications for professionals in research and drug development. Organosilane compounds are in high demand for pharmaceutical and medical applications, and developing efficient synthetic routes to access them is a key research goal.[1]

Molecular Structure and Nomenclature

The precise arrangement of functional groups on the naphthalene ring is critical to the chemical behavior of (4-Bromonaphthalen-1-yl)trimethylsilane.

IUPAC Name and Chemical Identifiers

The formal IUPAC name for this compound is (4-Bromonaphthalen-1-yl)trimethylsilane .[2] Key identifying information is summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 161583-93-3 | [2] |

| Molecular Formula | C₁₃H₁₅BrSi | [2] |

| Molecular Weight | 279.25 g/mol | [2] |

| SMILES | C(C1=C2C=CC=CC2=C(Br)C=C1)C | [2] |

Structural Diagram

The molecular structure consists of a naphthalene ring system substituted at the C1 position with a trimethylsilyl group (-Si(CH₃)₃) and at the C4 position with a bromine atom.

Caption: Molecular structure of (4-Bromonaphthalen-1-yl)trimethylsilane.

Physicochemical Properties

Detailed experimental data for this specific compound is not widely published. However, properties can be inferred from its constituent parts and analogous structures.

| Property | Value | Notes |

| Appearance | White to light yellow powder or crystal | Based on analogous aryl silanes like (4-Bromophenylethynyl)trimethylsilane.[3] |

| Melting Point | 61-63 °C | This is the melting point for the analogous compound (4-Bromophenylethynyl)trimethylsilane and should be considered an estimate.[4] |

| Solubility | Miscible with common organic solvents | Expected to be soluble in solvents like THF, diethyl ether, dichloromethane, and toluene. |

| Stability | Stable under standard conditions | The trimethylsilyl group provides good stability.[3] Store in an inert atmosphere. |

Synthesis and Mechanism

The synthesis of (4-Bromonaphthalen-1-yl)trimethylsilane is not commonly detailed in standard literature. However, a robust and logical synthetic route can be designed based on well-established organometallic principles. The most effective strategy involves a selective halogen-metal exchange on a dibrominated precursor followed by an electrophilic quench with a silicon-containing electrophile.

Synthetic Strategy: Halogen-Metal Exchange and Silylation

The proposed synthesis starts from 1,4-dibromonaphthalene. The key step is a regioselective lithium-halogen exchange. The bromine atom at the C1 (alpha) position of naphthalene is known to be more sterically hindered and electronically different from the C4 (alpha) position, but in a symmetrical molecule like 1,4-dibromonaphthalene, monolithiation can be achieved under carefully controlled conditions. Upon successful formation of the aryl-lithium intermediate, it is trapped (quenched) with chlorotrimethylsilane to yield the desired product.

Causality Behind Experimental Choices:

-

Starting Material: 1,4-dibromonaphthalene is commercially available and provides the correct substitution pattern.

-

Reagent: n-Butyllithium (n-BuLi) is a strong base highly effective for lithium-halogen exchange at low temperatures.

-

Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as elimination or reaction with the solvent, and to control the selectivity of the monolithiation.

-

Quenching Agent: Chlorotrimethylsilane (TMSCl) is a highly reactive and efficient electrophile for introducing the trimethylsilyl group.

Representative Experimental Protocol

This protocol is a representative method based on established chemical principles.

-

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is charged with 1,4-dibromonaphthalene (1.0 eq).

-

Dissolution: Anhydrous tetrahydrofuran (THF) is added via cannula to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.05 eq, as a solution in hexanes) is added dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the aryl-lithium intermediate is typically instantaneous. The mixture is stirred for an additional 30 minutes at -78 °C.

-

Silylation (Quench): Chlorotrimethylsilane (1.2 eq) is added dropwise via syringe. The reaction is allowed to stir at -78 °C for 1 hour and then warmed slowly to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography (eluting with hexanes) to afford (4-Bromonaphthalen-1-yl)trimethylsilane as a solid.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for (4-Bromonaphthalen-1-yl)trimethylsilane.

Core Applications in Research and Development

The value of this compound lies in its ability to serve as a versatile scaffold for building molecular complexity through sequential and regioselective reactions.

Keystone Intermediate in Cross-Coupling Reactions

The molecule's two functional groups can be addressed with high selectivity.

-

C-Br Bond Reactivity: The aryl bromide is a classic handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of new carbon-carbon and carbon-heteroatom bonds at the C4 position.

-

C-Si Bond Reactivity: The trimethylsilyl group is more than just a placeholder. It can be readily converted into other functional groups (e.g., hydroxyl via Fleming-Tamao oxidation, or iodo via iododesilylation). It is also a direct participant in Hiyama and Murahashi cross-coupling reactions, providing an alternative, fluoride-activated pathway for C-C bond formation.

This orthogonal reactivity is invaluable for synthesizing complex, multi-substituted naphthalenes in a controlled manner, a critical capability in both drug discovery and materials science.

Strategic Building Block in Drug Discovery

The incorporation of silicon into drug candidates is a growing strategy in medicinal chemistry to enhance metabolic stability, improve lipophilicity, and fine-tune binding interactions.[1] Furthermore, the introduction of a bromine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, often increasing its potency or modifying its metabolism through the "halogen effect".[5]

(4-Bromonaphthalen-1-yl)trimethylsilane serves as an ideal starting point for generating libraries of novel compounds. The naphthalene core itself is a privileged structure found in numerous pharmaceuticals. Using this building block, drug development professionals can rapidly diversify the scaffold at two different positions to explore structure-activity relationships (SAR) and optimize lead compounds. Boron-containing compounds, which can be synthesized from bromo-precursors, have also emerged as a significant class of pharmaceuticals, including drugs for cancer and infectious diseases.[6][7]

Precursor for Advanced Organic Materials

Naphthalene and its derivatives are fundamental components of many organic semiconductors used in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[8] The electronic properties of these materials are highly dependent on their molecular structure and intermolecular packing.

(4-Bromonaphthalen-1-yl)trimethylsilane is a precursor for creating larger, π-conjugated systems. The bromo- and silyl- functionalities allow for the programmed assembly of oligomers and polymers with tailored optical and electronic properties.[9] For example, Sonogashira coupling at the C-Br position can extend conjugation, while the silyl group can be used to control solubility or mediate subsequent reactions to build even larger, well-defined structures.

Conclusion

(4-Bromonaphthalen-1-yl)trimethylsilane is more than a simple chemical reagent; it is a sophisticated and versatile molecular tool. Its well-defined structure, featuring orthogonally reactive bromo and trimethylsilyl groups on a prized naphthalene scaffold, provides researchers with a powerful platform for innovation. From accelerating the discovery of new pharmaceuticals to engineering the next generation of organic electronic materials, this compound offers a reliable and strategic pathway to molecular complexity. The logical and efficient synthetic strategies available for its preparation further enhance its value, making it an indispensable asset for scientists and drug development professionals aiming to push the boundaries of chemical synthesis.

References

-

Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives | Request PDF. ResearchGate. Available at: [Link]

-

(4-Bromophenylethynyl)trimethylsilane. PubChem. Available at: [Link]

-

Supporting Information The Effect of Bromine Substitution on Blue Phosphorescent trans-(N-Heterocyclic Carbene)Pt(II) Acetylid. The Royal Society of Chemistry. Available at: [Link]

-

Faster Way Sought to Synthesize Compounds for Drug Discovery. Controlled Environments. Available at: [Link]

-

4-BROMO-o-XYLENE. Organic Syntheses Procedure. Available at: [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. National Center for Biotechnology Information. Available at: [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. Available at: [Link]

-

Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. MDPI. Available at: [Link]

-

1-Bromonaphthalene. PubChem. Available at: [Link]

Sources

- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 2. 161583-93-3|(4-Bromonaphthalen-1-yl)trimethylsilane|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (4-Bromophenylethynyl)trimethylsilane 98 16116-78-2 [sigmaaldrich.com]

- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ossila.com [ossila.com]

- 9. researchgate.net [researchgate.net]

Key features of the trimethylsilyl group on an aromatic ring

An In-Depth Technical Guide to the Key Features of the Trimethylsilyl Group on an Aromatic Ring

Abstract

The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a uniquely versatile functional group in the arsenal of synthetic organic chemistry. When attached to an aromatic ring, its distinct combination of steric and electronic properties makes it far more than a simple substituent. It serves as a sterically bulky yet removable protecting group, a powerful directing group for electrophilic substitution, and a competent nucleophilic partner in transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the core features of the aryl-trimethylsilyl moiety, synthesizing fundamental principles with field-proven applications to offer researchers, scientists, and drug development professionals a comprehensive resource for strategic molecular design and synthesis.

Fundamental Properties: The Interplay of Sterics and Electronics

The utility of the trimethylsilyl group is rooted in the fundamental properties of the silicon atom and the steric bulk of its methyl substituents. Understanding these characteristics is crucial to harnessing its full synthetic potential.

Electronic Effects: A Dichotomous Nature

The electronic influence of a TMS group on an aromatic ring is a nuanced interplay of inductive and hyperconjugative effects. Silicon is less electronegative than carbon (Pauling scale: ~1.90 for Si vs. ~2.55 for C), which suggests the TMS group should act as an electron-releasing group through the C-Si σ-bond.[1] However, its overall effect is more complex.

-

σ-Donation: The inductive effect through the sigma bond framework leads to a slight increase in electron density in the aromatic ring.

-

β-Silicon Effect: The most significant electronic feature is the ability of the C-Si bond to stabilize a positive charge on a β-carbon atom through hyperconjugation.[2] This stabilization of an adjacent carbocation is a key factor in the unique reactivity of arylsilanes during electrophilic aromatic substitution.

-

Acceptor Properties: Conversely, the silicon atom possesses accessible, low-lying σ* orbitals. These can overlap with the π-system of the aromatic ring, allowing the TMS group to act as a weak π-acceptor, a phenomenon sometimes referred to as "inverse hyperconjugation".[3]

This dual electronic nature—a σ-donor that can also act as a π-acceptor and powerfully stabilize a β-carbocation—underpins the TMS group's diverse reactivity.

Steric Hindrance

The TMS group is characterized by its significant molecular volume, a consequence of the three methyl groups bonded to the central silicon atom.[4][5] This steric bulk is comparable to that of a tert-butyl group and can be strategically employed to block specific sites on the aromatic ring, thereby directing incoming reagents to less hindered positions. This steric influence is a cornerstone of its application as a regiochemical control element.[6]

The "Super Proton": Directing Electrophilic Aromatic Substitution via Ipso-Substitution

Perhaps the most synthetically powerful feature of the aryl-TMS bond is its predictable and highly selective reaction with electrophiles. Unlike typical directing groups that activate ortho and para positions, the TMS group directs electrophiles to the carbon atom to which it is attached, a process known as ipso-substitution .[2]

The TMS group is often described as a "super proton" because it is an excellent electrofuge (a leaving group that departs without its bonding electrons).[2] The C-Si bond is readily cleaved during the rearomatization step of electrophilic aromatic substitution, a process that is many orders of magnitude faster than the cleavage of a C-H bond.[2]

The mechanism proceeds via the formation of a Wheland intermediate where the positive charge is β to the silicon atom. This intermediate is exceptionally stabilized by the β-silicon effect, dramatically lowering the activation energy for attack at the ipso position compared to any other position on thering.[2][7]

Caption: Mechanism of Ipso-Substitution on an Aryl-TMS Compound.

This predictable reactivity allows for the clean installation of a wide range of functional groups—including halogens, nitro groups, and acyl groups—precisely at the former site of silylation.[2][8]

A Robust and Removable Protecting Group

The stability of the aryl-TMS bond under many reaction conditions, combined with its susceptibility to selective cleavage, makes it an ideal protecting group for specific positions on an aromatic ring. A common strategy involves ortho-lithiation of a directed metalation group, followed by quenching with trimethylsilyl chloride (TMSCl). This installs a bulky TMS group at the ortho position, which can then direct a subsequent electrophilic substitution to the para position.

The true utility of a protecting group lies in its facile removal. The TMS group can be cleaved under mild conditions to regenerate the C-H bond (protodesilylation), typically using:

-

Fluoride Ion Sources: Reagents like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF) are highly effective.[9][10] The high affinity of silicon for fluoride drives the formation of a pentacoordinate silicate intermediate, facilitating the cleavage of the C-Si bond.

-

Acidic Conditions: Protic acids such as hydrochloric acid (HCl), trifluoroacetic acid (TFA), or acetic acid can efficiently effect protodesilylation.[9]

Caption: Synthetic workflow using TMS as a protecting and directing group.

Aryl Trimethylsilanes in Cross-Coupling Reactions

Beyond their classical applications, aryl trimethylsilanes are valuable partners in modern transition metal-catalyzed cross-coupling reactions, most notably the Hiyama coupling.[11] While the C-Si bond is generally stable, it can be "activated" under specific conditions to enable transmetalation to a palladium center.

This activation is typically achieved with a fluoride source (e.g., TBAF) or a base, which attacks the silicon atom to form a hypervalent, pentacoordinate silicate.[11] This species is significantly more nucleophilic and readily participates in the catalytic cycle.

Sources

- 1. authors.library.caltech.edu [authors.library.caltech.edu]

- 2. Aryl silanes undergo ipso substitution with electrophiles [ns1.almerja.com]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Oligoorganogermanes: Interplay between Aryl and Trimethylsilyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metal- and additive-free ipso-benzylation of arylsilanes to access diarylmethanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. ipso-Nitration of Arylboronic Acids with Chlorotrimethylsilane-Nitrate Salts [organic-chemistry.org]

- 9. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Hiyama Coupling [organic-chemistry.org]

Initial characterization of novel brominated naphthalene derivatives

Technical Whitepaper: Structural and Functional Profiling of Novel Brominated Naphthalene Scaffolds

Executive Summary

Brominated naphthalene derivatives represent a privileged scaffold in modern drug discovery and materials science.[1] Unlike their chlorinated counterparts, the carbon-bromine (C-Br) bond offers a unique dual utility: it serves as a reactive handle for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) and acts as a specific pharmacophore capable of "halogen bonding" with protein targets. However, the lipophilicity of the naphthalene core and its potential for metabolic bioactivation require a rigorous initial characterization strategy. This guide outlines a self-validating workflow for the structural elucidation, physicochemical profiling, and safety assessment of these novel derivatives.

Module 1: Structural Elucidation & Identity Confirmation[1]

The regiochemistry of bromination on the naphthalene ring is often ambiguous due to the directing effects of existing substituents. Reliance on 1D NMR alone is a common failure point.[1] The following protocol enforces a multi-modal validation system.

The "Isotope-Coupling" Validation Workflow

To ensure structural integrity, researchers must correlate the distinct isotopic signature of bromine with the spin-spin coupling constants of the aromatic protons.

Figure 1: Structural Characterization Workflow

Caption: Integrated workflow ensuring regiochemical accuracy before biological testing.

Analytical Protocols

A. Mass Spectrometry (The Isotope Check)

-

Rationale: Bromine naturally exists as two stable isotopes,

(50.69%) and -

Pass Criteria: The mass spectrum must exhibit a characteristic 1:1 doublet intensity ratio for the molecular ion (

and -

Protocol: Use APCI (Atmospheric Pressure Chemical Ionization) for non-polar naphthalenes, as ESI may fail to ionize purely lipophilic cores [1].

B. Nuclear Magnetic Resonance (The Regio-Check)

-

Rationale: The position of the bromine atom significantly alters the chemical shift and coupling constants (

) of adjacent protons. -

Key Diagnostic:

Module 2: Physicochemical "Druggability" Profiling

Naphthalene derivatives are inherently lipophilic (LogP ~3.3 for unsubstituted naphthalene).[1] Bromination increases lipophilicity (

Kinetic Solubility Protocol (Nephelometry)

This protocol determines the concentration at which the compound precipitates from an aqueous solution, a critical parameter for HTS (High-Throughput Screening) validity.

Materials:

-

10 mM Stock solution of test compound in DMSO.

-

96-well clear flat-bottom plate.[1]

-

Nephelometer or Plate Reader (Absorbance at 620 nm).[1]

Step-by-Step Methodology:

-

Preparation: Dispense

of PBS buffer into plate wells. -

Spiking: Add

of DMSO stock (final conc. -

Incubation: Shake plate at 600 rpm for 90 minutes at 25°C.

-

Read: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidity).

-

Analysis: Compare against a standard curve of a known soluble compound (e.g., Hydrocortisone). High scattering indicates precipitation [3].[1]

Comparative Properties Data

| Property | Naphthalene (Core) | 1-Chloronaphthalene | 1-Bromonaphthalene | Implication for Development |

| Mol.[1] Weight | 128.17 | 162.62 | 207.07 | Br significantly increases MW.[1] |

| LogP (Exp) | 3.30 | 3.90 | 4.30 | High lipophilicity; requires solubility formulation.[1] |

| C-X Bond Energy | N/A | ~400 kJ/mol | ~280 kJ/mol | Br is a better leaving group for Suzuki coupling.[1] |

| Sigma Hole | None | Weak | Strong | Br capable of strong halogen bonding in protein pockets.[1] |

Module 3: Biological Interaction & Safety Mechanisms

Halogen Bonding (The "Magic Bromo" Effect)

Unlike fluorine or chlorine, bromine exhibits a distinct "sigma hole"—a region of positive electrostatic potential on the head of the atom opposite the C-Br bond. This allows the bromine to act as a Lewis acid, accepting electron density from backbone carbonyls in protein binding pockets [4].

-

Design Tip: Position the Br atom to face electron-rich residues (Asp, Glu, or backbone C=O) to gain 1-2 kcal/mol affinity.

Metabolic Bioactivation (Safety Flag)

Naphthalene derivatives are prone to bioactivation by Cytochrome P450 enzymes (specifically CYP2F and CYP2A subfamilies), forming reactive epoxides.[5] This is a known toxicity mechanism that must be screened early.[1]

Figure 2: Metabolic Activation & Toxicity Pathway

Caption: The critical balance between detoxification (GSH) and toxicity (Protein Adducts) in naphthalene metabolism.[6]

Safety Protocol: Perform a Microsomal Stability Assay with and without Glutathione (GSH).[1]

-

Incubate compound with liver microsomes + NADPH.[1]

-

Run parallel arm with added GSH (5 mM).[1]

-

Result: If intrinsic clearance (

) decreases significantly in the presence of GSH, it indicates the trapping of a reactive epoxide intermediate, flagging the compound for potential toxicity [5].

References

-

AxisPharm.[1] (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

Wilcken, R., et al. (2012). Halogen bonding helps design new drugs.[1][7][8][9] ScienceDaily. Retrieved from [Link]

-

National Pesticide Information Center.[1] (n.d.). Naphthalene Technical Fact Sheet: Metabolism and Toxicity. Retrieved from [Link]

Sources

- 1. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromonaphthalene(90-11-9) 1H NMR spectrum [chemicalbook.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. charnwooddiscovery.com [charnwooddiscovery.com]

- 5. Metabolic mechanisms of naphthalene toxicity in lung - Xinxin Ding [grantome.com]

- 6. scialert.net [scialert.net]

- 7. sciencedaily.com [sciencedaily.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. namiki-s.co.jp [namiki-s.co.jp]

Reactivity profile of (4-Bromonaphthalen-1-yl)trimethylsilane

This technical guide details the reactivity profile, synthesis, and orthogonal functionalization strategies for (4-Bromonaphthalen-1-yl)trimethylsilane , a critical bifunctional building block in advanced organic synthesis.

Content Type: Technical Guide / Whitepaper Subject: Orthogonal Functionalization of 1,4-Naphthyl Scaffolds

Executive Summary & Structural Analysis

(4-Bromonaphthalen-1-yl)trimethylsilane (CAS: 16116-78-2, analogous derivatives) serves as a "linchpin" intermediate for constructing asymmetric 1,4-disubstituted naphthalenes.[1] Its value lies in the electronic and mechanistic orthogonality of its two functional handles:

-

Site A (C4-Br): A labile handle for standard Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) or Lithium-Halogen exchange.[1]

-

Site B (C1-TMS): A robust "masked halide" or "masked metalloid" that survives Site A transformations but can be activated later for ipso-substitution or Hiyama coupling.[1]

Structural Dynamics & Sterics[1]

-

Peri-Interactions: Unlike phenyl systems, the naphthalene core introduces significant steric strain. The trimethylsilyl (TMS) group at C1 experiences repulsive Van der Waals interactions with the peri-proton at C8.[1]

-

Electronic Push-Pull: The TMS group exerts a weak electron-donating effect (+I, hyperconjugation), slightly activating the ring. The Bromine atom is weakly deactivating (-I > +M).[1]

-

Implication: The steric bulk of the TMS group protects the C1 position from facile nucleophilic attack, while the C-Si bond remains highly susceptible to electrophilic ipso-attack due to

-silicon stabilization of the Wheland intermediate.

Chemoselectivity Map (Visualized)

The following diagram illustrates the divergent reactivity pathways available for this molecule.

[1]

Synthesis & Preparation

The most reliable route to this intermediate avoids the formation of bis-silylated byproducts by exploiting the statistical and kinetic properties of 1,4-dibromonaphthalene.

Protocol: Monolithiation of 1,4-Dibromonaphthalene

Objective: Selective conversion of one C-Br bond to C-Si.

| Reagent | Equivalents | Conditions | Role |

| 1,4-Dibromonaphthalene | 1.0 | THF, -78°C | Starting Material |

| n-Butyllithium (n-BuLi) | 1.05 | Hexanes, dropwise | Lithiating Agent |

| Chlorotrimethylsilane (TMSCl) | 1.2 | THF, -78°C to RT | Electrophile |

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add 1,4-dibromonaphthalene and dissolve in anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone). Critical: Low temperature prevents benzyne formation and disproportionation.

-

Lithiation: Add n-BuLi (1.05 eq) dropwise over 30 minutes. The solution will turn yellow/orange, indicating the formation of the mono-lithio species.

-

Quench: After stirring for 45 minutes at -78°C, add TMSCl (1.2 eq) neat via syringe.

-

Workup: Allow to warm to Room Temperature (RT). Quench with sat. NH₄Cl.[1][2] Extract with Et₂O.[1][3] Purify via silica gel chromatography (Hexanes).

Orthogonal Functionalization Strategies

Route A: C4-First Functionalization (The Standard Approach)

Because the C-Si bond is inert to standard Suzuki/Sonogashira conditions (which lack Fluoride), the Bromine atom can be reacted first to install the first variable group (

Mechanism: Pd(0) undergoes oxidative addition into the weaker C-Br bond.[1] The bulky TMS group at C1 does not inhibit oxidative addition at C4.[1]

Protocol (Suzuki Coupling):

-

Combine (4-Bromonaphthalen-1-yl)trimethylsilane (1.0 eq), Boronic Acid

(1.5 eq), and -

Add

(5 mol%). -

Heat to 90°C for 12 hours.

-

Result: 1-TMS-4-(

)-naphthalene.[1] The TMS group is retained.[1]

Route B: Transformation of the TMS "Mask"

Once

Mechanism:

Electrophilic attack by

Protocol (Ipso-Iodination):

-

Dissolve the TMS-naphthalene derivative in anhydrous

at 0°C. -

Add Iodine Monochloride (ICl) (1.1 eq) dropwise.[1]

-

Observation: The color changes from dark brown to light yellow as ICl is consumed.[1]

-

-

Stir at 0°C for 1 hour.

-

Workup: Quench with aqueous

(sodium thiosulfate) to remove excess iodine.[1] -

Result: 1-Iodo-4-(

)-naphthalene.[1]

Sequential Workflow Diagram

This diagram details the logical flow for synthesizing asymmetric 1,4-naphthalenes.

Troubleshooting & Stability Data

| Parameter | Observation | Mitigation |

| Acid Stability | The C-Si bond is sensitive to strong protic acids (Protodesilylation).[1] | Avoid acidic workups (HCl).[1] Use buffered NH₄Cl or neutral water.[1] |

| ICl Reactivity | ICl is a strong electrophile; it may iodinate electron-rich | If |

| Purification | TMS-naphthalenes are often non-polar.[1] | Use Hexanes or 1-2% EtOAc/Hexanes.[1] They often co-elute with protodesilylated byproducts.[1] |

| Hiyama Coupling | Steric bulk at C1 (peri-hydrogen) slows transmetallation.[1] | Use TASF or Ag₂O activators rather than simple TBAF to accelerate the reaction.[1] |

References

-

General Reactivity of Arylsilanes: Bennetau, B., & Dunogues, J. (1989). Ipso-halodesilylation of arylsilanes: A mild and selective method.[1] Synlett.[1][4] [1]

-

Synthesis of 1,4-Dibromonaphthalene: Cakmak, O., et al. (2002).[5] Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives.[1][5] ResearchGate.[1]

-

Ipso-Iodination Protocols: Moorthy, J. N., et al. (2010).[1] Iodine Monochloride (ICl) mediated ipso-iododesilylation.[1] Journal of Organic Chemistry.[1][4][6]

-

Hiyama Coupling Mechanism: Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts.[1] Accounts of Chemical Research.[1]

-

Lithium-Halogen Exchange Kinetics: Beak, P., et al. (1994).[1] Organolithium Chemistry.[1][6] Chemical Reviews.[1]

Sources

Precision Organosilicon Chemistry: A Strategic Guide for Modern Synthesis

Executive Summary: The Silicon Advantage

In the landscape of modern organic synthesis, organosilicon reagents offer a unique orthogonality to standard carbon-based scaffolds. For the drug development professional, silicon is not merely a structural placeholder but a strategic lever to modulate reactivity, lipophilicity, and metabolic stability.[1]

This guide moves beyond basic textbook definitions to explore the causality of organosilicon chemistry. We focus on utilizing the distinct electropositive nature of silicon (1.90 Pauling scale) vs. carbon (2.55) and the longer C–Si bond (1.89 Å vs. 1.54 Å) to execute transformations that are otherwise inaccessible.

Part 1: Mechanistic Pillars[2]

The Beta-Silicon Effect: Stabilization of Positive Charge

The most critical reactivity principle in organosilicon chemistry is the

This stabilization lowers the activation energy for electrophilic attacks on vinyl- and allylsilanes, directing regioselectivity with high precision. Unlike purely inductive effects, this is a stereoelectronic requirement: the C–Si bond must align parallel to the empty p-orbital (antiperiplanar geometry) for maximum overlap.

Diagram 1: The Beta-Silicon Effect Mechanism

Caption: Schematic representation of

Hypervalency and Fluoride Activation

Silicon’s ability to expand its coordination sphere from 4 to 5 (or 6) allows for "switchable" reactivity. Tetravalent organosilanes are generally inert to cross-coupling conditions. However, the addition of a nucleophile—specifically fluoride (

Part 2: Strategic C-C Bond Formation

The Hiyama Coupling

The Hiyama coupling offers a distinct advantage over Suzuki (boron) and Stille (tin) couplings: organosilanes are non-toxic and stable, yet can be activated on-demand. The critical success factor is the fluoride source .

Mechanistic Insight: The reaction requires the formation of a pentacoordinate silicon species

Diagram 2: Catalytic Cycle of Fluoride-Activated Hiyama Coupling

Caption: The Hiyama cycle relies on the formation of a hypervalent silicate to enable transmetalation to Pd(II).

Experimental Protocol 1: Palladium-Catalyzed Hiyama Coupling

Target: Synthesis of 4-methoxybiphenyl from 4-bromoanisole and phenyltrimethoxysilane.

Reagents:

-

Aryl Halide: 4-Bromoanisole (1.0 equiv)

-

Silane: Phenyltrimethoxysilane (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand:

(4 mol%) or dppf (2 mol%) -

Activator: TBAF (Tetrabutylammonium fluoride, 1.0 M in THF, 2.0 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a flame-dried Schlenk flask under Argon, charge

and -

Substrate Addition: Add 4-bromoanisole and phenyltrimethoxysilane via syringe.

-

Activation: Add the TBAF solution dropwise over 5 minutes. Note: The solution may darken immediately due to the formation of active silicate species.

-

Reaction: Heat the mixture to 60°C for 6–12 hours. Monitor via TLC or LC-MS. The driving force is the formation of the strong Si–F bond (approx. 135 kcal/mol).

-

Workup: Cool to room temperature. Dilute with diethyl ether and quench with saturated aqueous

. Wash the organic layer with water and brine. -

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

The Hosomi-Sakurai Allylation

This reaction couples allylsilanes with electrophiles (aldehydes/ketones) using a Lewis Acid.[4][5][6] Unlike Grignard reagents, allylsilanes are stable and do not react with carbonyls directly. The reaction is regiospecific for the

Experimental Protocol 2: Lewis Acid-Promoted Sakurai Allylation

Target: Synthesis of homoallylic alcohols with high diastereoselectivity.[6]

Reagents:

-

Electrophile: Benzaldehyde (1.0 equiv)

-

Nucleophile: Allyltrimethylsilane (1.2 equiv)

-

Lewis Acid:

(1.0 equiv) or -

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Lewis Acid Complexation: Cool a solution of benzaldehyde in anhydrous DCM to -78°C under Argon. Add

dropwise. The solution will turn yellow/orange, indicating the formation of the activated Lewis Acid-carbonyl complex. -

Nucleophilic Attack: Add allyltrimethylsilane dropwise to the cold solution. Stir at -78°C for 1 hour, then allow to warm slowly to -20°C over 2 hours.

-

Mechanistic Note: The reaction proceeds via an open transition state (antiperiplanar) to minimize steric clash, favoring the syn diastereomer (if substituted).

-

-

Quench: Pour the reaction mixture into ice-cold saturated aqueous

. Vigorous stirring is required to hydrolyze the titanium salts. -

Extraction: Extract with DCM (3x). The organic layer will contain the homoallylic alcohol.

-

Purification: Standard silica chromatography.

Part 3: Functional Group Strategy & Protection

Silyl Protecting Groups: The Stability Hierarchy

Selecting the right silyl ether is an exercise in orthogonality. The bulkier the substituents on Silicon, the more resistant the group is to hydrolysis.

Table 1: Silyl Protecting Group Stability Matrix

| Protecting Group | Structure | Acid Stability (Relative) | Base Stability | Fluoride Lability | Primary Removal Condition |

| TMS (Trimethylsilyl) | 1 (Very Labile) | Low | High | Citric Acid / MeOH | |

| TES (Triethylsilyl) | 64 | Moderate | High | AcOH / | |

| TBS / TBDMS (tert-Butyldimethylsilyl) | 20,000 | High | High | TBAF or HF·Pyridine | |

| TIPS (Triisopropylsilyl) | 700,000 | Very High | Moderate | TBAF (requires heat/time) | |

| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | High | Low | TBAF / TAS-F |

Data synthesized from Green’s Protective Groups and recent kinetic studies.

The Fleming-Tamao Oxidation

This transformation allows a silyl group (specifically

Workflow:

-

Installation: Introduce the silyl group early in the synthesis (e.g., via silyl cuprate addition).

-

Transformation: Carry the robust C–Si bond through harsh steps (reductions, lithiations).

-

Unmasking: Treat with

(to fluorinate Si) followed by peracetic acid or

Part 4: Medicinal Chemistry Applications[1][9][10]

The Silicon Switch (Bioisosterism)

Replacing a carbon atom with silicon in a drug scaffold (a "silicon switch") affects the molecule's physicochemical profile without drastically altering its shape.

-

Bond Length: C–Si (1.89 Å) is longer than C–C (1.54 Å), slightly expanding the molecule's volume.

-

Lipophilicity: Silicon is more lipophilic (

increases by ~0.5 to 1.0), improving membrane permeability. -

Metabolic Blockade: Silicon can block metabolic hot-spots (e.g., preventing hydroxylation) or, conversely, silanols can be used as stable transition-state mimics for hydrolytic enzymes.

Diagram 3: Decision Workflow for Silicon Bioisostere Implementation

Caption: Strategic workflow for implementing a Silicon Switch to optimize drug pharmacokinetics.

References

-

Hiyama Coupling Mechanism & Scope : Hiyama Coupling - Organic Chemistry Portal. Available at: [Link]

-

Sakurai Reaction & Stereochemistry : Stereochemical Studies of Ag-Catalyzed Hosomi-Sakurai Reaction. National Institutes of Health (NIH). Available at: [Link]

-

Fleming-Tamao Oxidation : Fleming-Tamao Oxidation - Organic Chemistry Portal. Available at: [Link]

-

Silicon Bioisosteres in Drug Design : Silicon as a Bioisostere for Carbon in Drug Design. Rowan Scientific. Available at: [Link]

-

Peterson Olefination : Peterson Olefination Mechanism. Organic Chemistry Portal. Available at: [Link]

-

C-H Silylation Advances : Recent Advances in Transition-Metal-Catalyzed Silylations of Arenes. Semantic Scholar. Available at: [Link]

Sources

- 1. Silicon as a Bioisostere for Carbon in Drug Design | Rowan [rowansci.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 4. Hosomi-Sakurai Allylation | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Stereochemical Studies of Ag-Catalyzed Hosomi-Sakurai Reaction Using Chiral Silanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

The Alchemist's Guide to the Naphthalene Core: Modern Strategies for Polysubstituted Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Naphthalene Scaffold

The naphthalene scaffold, a simple bicyclic aromatic hydrocarbon, is a cornerstone of modern molecular design. Its rigid, planar structure and rich electronic properties make it a privileged core in a vast array of functional molecules. In medicinal chemistry, it is the foundational framework for numerous FDA-approved drugs, including the anti-inflammatory agent Naproxen, the antifungal Terbinafine, and the beta-blocker Propranolol[1]. Beyond pharmaceuticals, naphthalene derivatives are integral to materials science, serving as building blocks for organic electronic materials, dyes, and fluorescent probes[2][3].

However, the very stability that makes naphthalene a robust scaffold also presents a formidable synthetic challenge. Traditional methods for its functionalization, such as electrophilic aromatic substitution, often suffer from a lack of regiochemical control, leading to mixtures of isomers that are difficult to separate[4][5]. This limitation has spurred the development of a new generation of synthetic strategies aimed at the precise, predictable, and efficient construction of polysubstituted naphthalenes. This guide provides a deep dive into these modern methods, offering field-proven insights into the causal mechanisms and experimental designs that are reshaping what is possible in the synthesis of these vital molecular architectures.

Strategic Deconstruction: Two Paths to Complexity

The synthesis of a polysubstituted naphthalene can be approached from two fundamentally different directions: de novo construction of the bicyclic system from simpler precursors, or direct functionalization of a pre-existing naphthalene core.

-

De Novo Synthesis (Annulation Strategies): These methods build the naphthalene core itself, embedding the desired substitution pattern during the ring-forming process. This "bottom-up" approach offers unparalleled control over regiochemistry, as the final substitution pattern is dictated by the structure of the starting materials[4].

-

Post-Modification (C–H Functionalization): This "top-down" strategy takes a simple, often commercially available, naphthalene derivative and selectively replaces hydrogen atoms with new functional groups. The rise of transition-metal catalysis has made C–H functionalization an increasingly powerful tool for late-stage modification, allowing for the rapid generation of molecular diversity from a common intermediate[6][7].

The choice between these strategies is a critical decision in any synthetic campaign, dictated by factors such as the availability of starting materials, the desired substitution pattern, and the overall efficiency of the proposed route.

Caption: Generalized catalytic cycle for directing group-assisted C-H functionalization.

Emerging Strategies: Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful platform for generating radical intermediates under exceptionally mild conditions. This has enabled novel transformations of the naphthalene core. For example, the intermolecular hydroalkylative dearomatization of naphthalenes with α-amino acids can be achieved using an organic photocatalyst, yielding multi-substituted 1,2-dihydronaphthalenes. [8][9]In other work, photocatalysis has been used to promote the [4+2] annulation of amino-benzocyclobutenes with alkynes, where an aniline group serves as a traceless directing group that is removed in the final aromatization step. [10]

Comparative Analysis of Modern Synthetic Strategies

The optimal synthetic route depends heavily on the specific target molecule. The following table provides a comparative overview to guide the researcher's strategic choices.

| Strategy | Primary Advantages | Key Limitations | Ideal Application |

| Transition-Metal Annulation | Excellent regiocontrol, access to complex substitution patterns. [11] | Requires synthesis of often complex starting materials. | Building highly substituted cores where regiochemistry is paramount. |

| Aryne Cycloaddition | Metal-free, rapid construction of sterically hindered naphthalenes. [11][12] | Harsh conditions for aryne generation can limit functional group tolerance. | Synthesis of sterically congested or polycyclic aromatic systems. |

| Directed C–H Functionalization | High atom economy, late-stage functionalization, access to libraries of analogues. [6][7] | Requires a directing group which must often be installed and removed. Regioselectivity can be challenging. | Drug discovery campaigns for generating structure-activity relationships (SAR). |

| Photoredox Catalysis | Exceedingly mild reaction conditions, unique reactivity via radical pathways. [13][14] | Substrate scope can be limited; mechanisms can be complex. | Dearomatization reactions or when radical-mediated bond formation is desired. |

Experimental Protocol: Palladium-Catalyzed C4-Amination of 1-Naphthylamine Derivatives

This protocol is a representative example of a directing group-assisted C–H functionalization, providing an alternative strategy for the synthesis of 4-aminated 1-naphthylamine derivatives. It is adapted from a procedure reported in the literature. [15] Reaction: C4-Amination of N-(naphthalen-1-yl)picolinamide with Diethyl Azodicarboxylate.

Materials:

-

N-(naphthalen-1-yl)picolinamide (Substrate, 1.0 equiv)

-

Diethyl azodicarboxylate (DEAD) (Aminating Agent, 1.5 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (Catalyst, 10 mol%)

-

Silver(I) acetate (AgOAc) (Oxidant, 2.0 equiv)

-

Trifluoroacetic acid (TFA) (Solvent/Additive)

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add N-(naphthalen-1-yl)picolinamide (e.g., 0.2 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 10 mol%), and AgOAc (0.4 mmol, 2.0 equiv).

-

Seal the vial and purge with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add trifluoroacetic acid (TFA, 1.0 mL) via syringe.

-

Add diethyl azodicarboxylate (DEAD) (0.3 mmol, 1.5 equiv) dropwise to the stirring suspension at room temperature.

-

Place the sealed vial in a preheated oil bath or heating block at 100 °C.

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (10 mL) and filter through a pad of celite to remove insoluble salts.

-

Wash the filter cake with additional ethyl acetate (2 x 5 mL).

-

Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

-

Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 4-aminated product.

Causality and Self-Validation:

-

Catalyst & Directing Group: The picolinamide directing group coordinates to the Pd(II) catalyst, forming a five-membered metallacycle that positions the palladium for selective C-H activation at the C8 (peri) position. However, due to steric hindrance, activation at the remote C4 position becomes competitive and, in this system, favored.

-

Oxidant: The silver acetate acts as the terminal oxidant, regenerating the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination, thus closing the catalytic cycle.

-

Solvent: Trifluoroacetic acid serves not only as the solvent but also as a promoter, likely by assisting in the C-H activation step (concerted metalation-deprotonation).

-

Validation: A successful reaction is validated by the isolation and characterization (e.g., by ¹H NMR, ¹³C NMR, and HRMS) of the product with the expected regiochemistry, confirming that amination has occurred selectively at the C4 position.

Future Outlook

The synthesis of polysubstituted naphthalenes is a dynamic field that continues to evolve. Future innovations will likely focus on several key areas:

-

Catalyst-Controlled Regioselectivity: The development of new ligands and catalysts that can override the intrinsic reactivity of the naphthalene core and achieve selective functionalization at any desired position without the need for a directing group is a major goal.

-

Multi-component Reactions: Designing single-pot reactions that bring together three or more simple starting materials to rapidly build complex, polysubstituted naphthalenes will significantly improve synthetic efficiency. [7]* Sustainable Methods: An increasing emphasis will be placed on using earth-abundant metal catalysts (e.g., iron, copper, nickel) and environmentally benign reaction conditions, such as those enabled by photoredox or electrochemical catalysis. [16]* Skeletal Editing: Emerging techniques that allow for the insertion or deletion of atoms directly within the aromatic core could one day provide a revolutionary approach to modifying the naphthalene scaffold itself.

By building upon the powerful strategies outlined in this guide, synthetic chemists are better equipped than ever to design and construct the next generation of naphthalene-based molecules that will drive innovation in medicine, materials, and beyond.

References

- Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. PubMed.

- Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes. Chemical Science (RSC Publishing).

- Chemical Synthesis of Substituted Naphthalene Derivatives: A Review.

- Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cycliz

- Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold.

- C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity. Thieme E-Books & E-Journals.

- C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity | Request PDF.

- The Synthesis of Naphthalene-Containing Compounds and Materials Using Benzannul

- Annulation reactions leading to naphthalene derivatives. New syntheses of natural 1,2- and 1,4-naphthoquinones. The Journal of Organic Chemistry.

- Modern Methods for the Synthesis of Substituted Naphthalenes | Request PDF.

- Naphthalene diimides with improved solubility for visible light photoredox catalysis. Beilstein Journal of Organic Chemistry.

- Chemical Synthesis of Substituted Naphthalene Deriv

- Naphthalene diimides with improved solubility for visible light photoredox catalysis. Beilstein Journal of Organic Chemistry.

- Twin annulation of naphthalene via a 1,5-naphthodiyne synthon. New syntheses of chrysene and dibenzo[b,k]chrysene. The Journal of Organic Chemistry.

- Modern methods for the synthesis of substituted naphthalenes. CSIR Research Space.

- Intermolecular Dearomatization of Naphthalene Derivatives by Photoredox‐Catalyzed 1,2‐Hydroalkylation.

- A Photocatalyzed Synthesis of Naphthalenes by Using Aniline as a Traceless Directing Group in [4 + 2] Annulation of Amino-benzocyclobutenes with Alkynes.

- Intermolecular Dearomatization of Naphthalene Derivatives by Photoredox-Catalyzed 1,2-Hydroalkyl

- Cyclization reaction for the synthesis of polysubstituted naphthalenes in the presence of Au(I)

- Exploring the Versatility of Naphthalene Deriv

- Functionalized Naphthalenes For Diverse Applications | Building Blocks. Life Chemicals.

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. PubMed.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchspace.csir.co.za [researchspace.csir.co.za]

- 6. Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ruthenium-catalyzed three-component tandem remote C–H functionalization of naphthalenes: modular and concise synthesis of multifunctional naphthalenes ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06846G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Intermolecular Dearomatization of Naphthalene Derivatives by Photoredox-Catalyzed 1,2-Hydroalkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. ecommons.cornell.edu [ecommons.cornell.edu]

- 13. BJOC - Naphthalene diimides with improved solubility for visible light photoredox catalysis [beilstein-journals.org]

- 14. Naphthalene diimides with improved solubility for visible light photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Methodological & Application

How to use (4-Bromonaphthalen-1-yl)trimethylsilane in materials science research

Application Note: Precision Functionalization of (4-Bromonaphthalen-1-yl)trimethylsilane for Advanced Organic Semiconductors

Abstract

(4-Bromonaphthalen-1-yl)trimethylsilane (CAS: 161583-93-3) serves as a critical "linchpin" intermediate in the synthesis of asymmetric polycyclic aromatic hydrocarbons (PAHs) for Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[][2] Its dual-functionality—comprising a reactive aryl bromide and a latent trimethylsilyl (TMS) group—enables orthogonal functionalization strategies.[][2] This guide details the synthesis, handling, and application of this molecule, focusing on its role in constructing high-purity, asymmetric charge-transport materials.[][2]

Strategic Value in Materials Science

In the design of organic semiconductors, symmetry breaking is often required to tune energy levels (HOMO/LUMO) and solid-state packing.[] 1,4-Disubstituted naphthalenes are privileged scaffolds, but synthesizing them with different substituents at positions 1 and 4 is challenging using standard methods.[][2]

(4-Bromonaphthalen-1-yl)trimethylsilane solves this by providing Orthogonal Reactivity :

-

Site A (C-Br): High reactivity.[][2] Undergoes Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) under mild conditions without affecting the TMS group.[][2]

-

Site B (C-Si): Latent reactivity.[][2] The TMS group acts as a protecting group that solubilizes the intermediate.[] It can subsequently be converted into a halide (I or Br) via ipso-substitution or removed (protodesilylation) to fuse rings.[][2]

Key Applications:

-

Blue OLED Emitters: Synthesis of asymmetric anthracene/naphthalene derivatives.[]

-

OFETs: Soluble precursors for larger acenes (e.g., pentacene derivatives).[]

-

Non-Fullerene Acceptors: Building blocks for donor-acceptor copolymers.[][2]

Chemical Properties & Handling

| Property | Specification |

| Chemical Name | (4-Bromonaphthalen-1-yl)trimethylsilane |

| CAS Number | 161583-93-3 |

| Molecular Formula | C₁₃H₁₅BrSi |

| Molecular Weight | 279.25 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Solubility | Soluble in Hexane, DCM, THF, Toluene; Insoluble in Water |

| Stability | Moisture sensitive (slow protodesilylation); Light sensitive (C-Br bond) |

Handling Protocol:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Precautions: Avoid acidic media during workup to prevent premature loss of the TMS group.

Synthesis Protocol: The Monolithiation Route

Objective: Selective synthesis of the mono-silylated product from 1,4-dibromonaphthalene.

Reagents:

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)[][2]

-

Chlorotrimethylsilane (TMSCl) (1.2 eq)[]

-

Anhydrous THF (Solvent)[]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL Schlenk flask and cycle with Argon three times. Add 1,4-dibromonaphthalene (e.g., 5.0 g, 17.5 mmol) and dissolve in anhydrous THF (50 mL).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents the formation of benzyne intermediates or dilithio species.[]

-

Lithiation: Add n-BuLi (11.5 mL, 18.4 mmol) dropwise over 20 minutes. Stir at -78°C for 1 hour. The solution typically turns a yellow/green color, indicating the formation of the monolithio species.[]

-

Silylation: Add TMSCl (2.7 mL, 21.0 mmol) dropwise.

-

Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

-

Quench & Workup: Quench with saturated NH₄Cl solution. Extract with diethyl ether (3x).[] Wash combined organics with brine, dry over MgSO₄, and concentrate.[]

-

Purification: Purify via silica gel column chromatography (Eluent: 100% Hexanes). The product elutes quickly due to the lipophilic TMS group.[]

Yield Target: 85–92%

Application Protocol: Asymmetric Scaffold Construction

This workflow demonstrates the "Sequential Functionalization" strategy, converting the precursor into a generic OLED host material (1-Aryl-4-Iodonaphthalene derivative).[][2]

Phase 1: Suzuki-Miyaura Coupling (C-Br Functionalization)

The TMS group remains intact, serving as a solubility anchor.[][2]

-

Mix: In a reaction vial, combine (4-Bromonaphthalen-1-yl)trimethylsilane (1.0 eq), Arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Catalyst: Add Pd(PPh₃)₄ (3–5 mol%).

-

Solvent: Add Toluene/Ethanol/Water (4:1:1 ratio).[] Degas with Argon for 15 mins.

-

Reaction: Heat to 90°C for 12–18 hours. Monitor by TLC (The bromide spot should disappear).[]

-

Result: Formation of 1-Aryl-4-(trimethylsilyl)naphthalene .

Phase 2: Ipso-Iodination (Transformation of TMS to Iodide)

The TMS group is swapped for Iodine, creating a new reactive site for a second coupling.[][2]

-

Dissolve: Dissolve the Phase 1 product (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0°C.[]

-

Reagent: Add Iodine Monochloride (ICl) (1.1 eq) dropwise.

-

Note: ICl is a source of electrophilic iodine (I⁺).[]

-

-

Mechanism: The reaction proceeds via ipso-substitution.[][2] The Silicon-Carbon bond cleaves, and Iodine attaches to the ring.[]

-

Workup: Quench with saturated Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (color changes from purple/brown to clear).[]

-

Result: 1-Aryl-4-iodonaphthalene . This molecule is now ready for a Sonogashira or second Suzuki coupling with a different partner.[]

Visualizing the Workflow

The following diagram illustrates the orthogonal reactivity logic, distinguishing between the reactive Bromine site and the latent Silyl site.

Figure 1: Reaction pathway for generating asymmetric naphthalene derivatives using the TMS group as a temporary blocking/directing group.

Characterization & Troubleshooting

Key NMR Signatures (¹H NMR, 400 MHz, CDCl₃)

-

TMS Group: Look for a strong singlet at δ 0.35–0.50 ppm (Integration: 9H).[]

-

Naphthalene Core: Two doublets (or multiplets) in the aromatic region (δ 7.5–8.5 ppm) representing the 2,3 and 5,8 protons.[] The loss of symmetry compared to 1,4-dibromonaphthalene is evident.[][2]

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Bis-silylation observed | Temperature too high during lithiation; Excess n-BuLi.[][2] | Ensure strict -78°C control; Use exactly 1.05 eq of n-BuLi. |

| Low Yield in Suzuki | Protodesilylation of TMS group.[] | Avoid acidic conditions; Use mild bases like K₃PO₄ or Na₂CO₃, not hydroxides if possible.[] |

| No Reaction in Ipso-Iodination | ICl quality poor or temperature too low. | Use fresh ICl; allow to warm to 0°C or RT if sluggish. |

References

-

Synthesis of Silylated Naphthalenes

-

General Ipso-Halogenation Protocols

-

Commercial Availability & Properties

-

Source: BLD Pharm Product Data for (4-Bromonaphthalen-1-yl)trimethylsilane.[][2]

-

Sources

Strategic Functionalization of the Naphthalene Core: From Classical Regiocontrol to Modern C-H Activation

Executive Summary

The naphthalene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and a core component in therapeutics like Naproxen, Duloxetine, and Terbinafine. However, its functionalization presents a classic regioselectivity challenge: the kinetic preference for the

This guide moves beyond undergraduate textbook theory to provide robust, scalable protocols. We will cover the high-yield synthesis of C1-halides, modern transition-metal catalyzed C-H activation for C2-selectivity, and the subsequent cross-coupling workflows required to build complex libraries.

Part 1: The Reactivity Landscape (Mechanism & Theory)

The functionalization of naphthalene is dictated by the stability of the arenium ion intermediate (Wheland intermediate).

-

Kinetic Control (C1/

): Electrophilic attack at C1 generates a carbocation stabilized by two resonance structures that preserve the aromaticity of the adjacent benzene ring. This pathway has a lower activation energy ( -

Thermodynamic Control (C2/

): Attack at C2 generates an intermediate with only one resonance structure preserving the adjacent aromatic sextet. However, the C2-substituted product is often thermodynamically more stable due to reduced peri-interactions (steric clash between substituents at C1 and H8).

Visualization: Regioselectivity Decision Tree

Figure 1: Decision matrix for accessing C1 vs. C2 regioisomers based on reaction control.

Part 2: C1-Selective Functionalization

Protocol A: Regioselective Bromination of Naphthalene

Objective: Synthesis of 1-bromonaphthalene with >95% regioselectivity.[2] Mechanism: Electrophilic Aromatic Substitution (EAS) under kinetic control.

Reagents & Equipment[2][3][4][5][6][7]

-

Substrate: Naphthalene (1.0 equiv)

-

Reagent: Bromine (

) (1.05 equiv) -

Solvent: Dichloromethane (DCM) or

(classic, but DCM is preferred for safety) -

Equipment: 3-neck round bottom flask, addition funnel, gas trap (for HBr), cryostat/ice bath.

Step-by-Step Methodology

-

Setup: Charge the flask with Naphthalene (12.8 g, 100 mmol) and DCM (100 mL). Cool the solution to 0°C. Crucial: Lower temperatures maximize C1 selectivity.

-

Addition: Add

(16.8 g, 5.4 mL, 105 mmol) dropwise over 60 minutes.-

Note: Rapid addition causes local heating, leading to polychlorination or C2 impurities.

-

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 12 hours.

-

Monitor: TLC (Hexanes) or GC-MS.[8] The starting material should be consumed.

-

-

Quench: Add 10% aqueous

(sodium thiosulfate) to quench excess bromine (orange color disappears). -

Workup: Separate phases. Wash organic layer with water (2x) and brine (1x). Dry over

.[6] -